Product packaging for Yanucamide B(Cat. No.:)

Yanucamide B

Cat. No.: B1261916
M. Wt: 611.8 g/mol
InChI Key: YGNYZDWBKLMWKA-CMOSHRNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yanucamide B is a cyclic depsipeptide originally isolated from an assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species collected from Yanuca Island, Fiji . It belongs to a class of mixed polyketide-polypeptide natural products known for their structural complexity and diverse bioactivities. The compound features a unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) residue, a structural motif it shares with other metabolites like the kulolides, suggesting a potential cyanobacterial origin for these compounds . Structurally, this compound is part of a broader family of cyanobacterial depsipeptides that show resemblance to compounds such as dudawalamides, viequeamides, and the recently reported PM170453 . While the specific biological targets and mechanism of action for this compound remain unelucidated, related cyanobacterial depsipeptides are investigated for various activities, including cytotoxicity and immune checkpoint inhibition, highlighting the research interest in this chemical class . This compound is presented to the research community as a chemically defined molecule for use in natural product research, chemical ecology, and as a standard in analytical profiling. Its structure provides a template for exploring structure-activity relationships within this family of metabolites. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H49N3O7 B1261916 Yanucamide B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H49N3O7

Molecular Weight

611.8 g/mol

IUPAC Name

(2S,5R,16S)-5-benzyl-16-[(2S)-butan-2-yl]-4,13,13-trimethyl-12-pent-4-ynyl-2-propan-2-yl-1,11-dioxa-4,7,15-triazacycloheptadecane-3,6,10,14,17-pentone

InChI

InChI=1S/C34H49N3O7/c1-9-11-13-18-26-34(6,7)33(42)36-28(23(5)10-2)32(41)44-29(22(3)4)31(40)37(8)25(21-24-16-14-12-15-17-24)30(39)35-20-19-27(38)43-26/h1,12,14-17,22-23,25-26,28-29H,10-11,13,18-21H2,2-8H3,(H,35,39)(H,36,42)/t23-,25+,26?,28-,29-/m0/s1

InChI Key

YGNYZDWBKLMWKA-CMOSHRNSSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@H](C(=O)N([C@@H](C(=O)NCCC(=O)OC(C(C(=O)N1)(C)C)CCCC#C)CC2=CC=CC=C2)C)C(C)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)NCCC(=O)OC(C(C(=O)N1)(C)C)CCCC#C)CC2=CC=CC=C2)C)C(C)C

Synonyms

yanucamide B

Origin of Product

United States

Isolation and Biosynthetic Origin of Yanucamide B

Isolation from Lyngbya majuscula and Schizothrix sp. Assemblages

Yanucamide B, along with its analog Yanucamide A, was first identified from the lipid extract of a marine cyanobacterial assemblage. mdpi.comnih.gov This discovery was significant as it linked a previously known chemical moiety, found in sea slugs, to its probable cyanobacterial origin. mdpi.comacs.org

The natural source of this compound is a mixed assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species. nih.govacs.org This cyanobacterial mat was collected from a marine environment, specifically from the north of Yanuca Island in Fiji. mdpi.comacs.org Lyngbya majuscula is a well-documented producer of a wide array of bioactive secondary metabolites. acs.org The collection of these organisms from their natural habitat was the critical first step in the discovery of the yanucamides. acs.org

The process of isolating this compound involved a series of carefully executed extraction and purification steps. acs.org The collected cyanobacterial assemblage was preserved in 2-propanol to maintain its chemical integrity. acs.org

The initial extraction yielded a crude organic extract from which the yanucamides were purified. acs.org The purification protocol is summarized below:

StepTechniqueEluent/Gradient SystemPurpose
1 Si gel Vacuum Liquid Chromatography (VLC)Increasing gradient of ethyl acetate (B1210297) (EtOAc) in hexanesInitial fractionation of the crude extract. acs.org
2 C18 Vacuum Liquid Chromatography (VLC)Stepwise gradient from 60% methanol (B129727) (MeOH) in H₂O to 100% MeOHFurther purification of the fraction containing yanucamides. acs.org
3 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)ODS (Octadecylsilyl) columnFinal purification to afford pure this compound. acs.org

This multi-step chromatographic approach was essential for separating the complex mixture of metabolites present in the cyanobacterial extract to isolate this compound in a pure form. acs.org

Geographical and Ecological Context of Collection

Biosynthetic Pathways of this compound

The molecular architecture of this compound, a depsipeptide containing both amino acid and fatty acid-derived components, points towards a complex biosynthetic process. nih.govtheses.cz Such hybrid structures in cyanobacteria are typically synthesized by large, multifunctional enzyme complexes. theses.cztheses.czoup.com

The biosynthesis of this compound is attributed to a hybrid pathway involving both Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) machinery. theses.cztheses.czoup.com This is a common strategy in microorganisms for producing a diverse array of secondary metabolites. beilstein-journals.orgnih.gov

Non-Ribosomal Peptide Synthetase (NRPS): This enzymatic system is responsible for assembling the peptide portion of the molecule. It functions like an assembly line, where distinct modules are each responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. beilstein-journals.orgnih.govfrontiersin.org

Polyketide Synthase (PKS): This system is responsible for synthesizing the polyketide portion of the molecule, in this case, the unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) unit. mdpi.comtheses.cz PKS modules use simple acyl-CoA precursors to build complex carbon chains through a series of condensation and modification reactions. theses.cz

The integration of these two pathways allows for the creation of complex structures like this compound, which combine the features of both peptides and polyketides. theses.cztheses.cz

The structure of this compound provides clear clues about its fundamental building blocks or precursors. The biosynthesis proceeds through a modular system, where each module of the NRPS/PKS enzyme complex is responsible for adding one precursor. nih.govnih.gov

The primary precursors for this compound are:

Amino Acids: Various amino acid units form the peptide backbone of the molecule. nih.govacs.org

Hydroxy Acid: A hydroxy-isovaleric acid is incorporated. oup.com

2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya): This unique fatty acid derivative is a hallmark of the yanucamides and is synthesized via the PKS pathway. mdpi.comnih.gov Its terminal alkyne group is a particularly notable feature. mdpi.com

The general organization of an NRPS/PKS module includes specific domains that carry out the catalytic steps. theses.czbeilstein-journals.org The sequence of these modules on the enzyme dictates the final structure of the natural product. nih.gov

While the specific enzymatic cluster for this compound has not been fully detailed, the functions of the key enzymes within NRPS and PKS pathways are well-established and provide a clear model for its biosynthesis. theses.czbeilstein-journals.org

Key Enzyme Domains in NRPS/PKS Pathways

Enzyme Domain Pathway Function
Adenylation (A) Domain NRPS Selects and activates a specific amino acid via adenylation. oup.combeilstein-journals.org
Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain NRPS Covalently binds the activated amino acid and the growing peptide chain via a phosphopantetheine arm. theses.czbeilstein-journals.org
Condensation (C) Domain NRPS Catalyzes the formation of the peptide bond between the growing chain and the newly incorporated amino acid. theses.czbeilstein-journals.org
Acyltransferase (AT) Domain PKS Selects and loads a specific acyl-CoA extender unit (e.g., malonyl-CoA) onto the ACP domain. theses.cz
Acyl Carrier Protein (ACP) Domain PKS Analogous to the PCP domain, it carries the growing polyketide chain. theses.cz
Ketosynthase (KS) Domain PKS Catalyzes the carbon-carbon bond-forming Claisen condensation reaction. theses.cz

| Thioesterase (TE) Domain | NRPS/PKS | Typically the final domain, which catalyzes the release of the final product from the enzyme complex, often involving cyclization. theses.czbeilstein-journals.org |

Furthermore, the biosynthesis of the terminal alkyne in the Dhoya moiety is of special interest. Research on other cyanobacterial metabolites has identified a three-gene operon (jamABC) that codes for enzymes responsible for creating a short-chain alkynoic starter unit, demonstrating how such functionalities are genetically encoded. mdpi.com This system involves a fatty acyl-CoA ligase, a membrane-bound fatty acid desaturase, and an acyl carrier protein (ACP). mdpi.com

Comparative Analysis of Biosynthetic Gene Clusters in Related Organisms

The biosynthesis of this compound, a cyclic depsipeptide, is proposed to occur through a hybrid pathway involving both nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). This is a common mechanism for the production of such complex secondary metabolites in cyanobacteria. While the specific biosynthetic gene cluster (BGC) for this compound has not been explicitly detailed in published research, a comparative analysis can be inferred from the BGCs of structurally related compounds, particularly those within the "kulolide superfamily."

Members of the kulolide superfamily are characterized by the presence of either a 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) or a 3-hydroxy-2-methyl-7-octynoic acid (Hmoya) moiety within a cyclic depsipeptide structure. nih.gov These compounds are assembled by large, modular NRPS and PKS enzymes encoded by contiguous genes in a BGC. The structural diversity within this superfamily, including variations in amino acid residues and their N-methylation, points to the versatility of these biosynthetic systems. mdpi.com

The general architecture of these BGCs typically includes:

A PKS module responsible for the synthesis of the fatty acid component, such as the unique Dhoya unit in this compound.

Multiple NRPS modules , each responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. These modules often contain domains for adenylation (A), thiolation (T), and condensation (C).

Modification domains , such as methyltransferases for N-methylation of amino acids, which can influence the compound's biological activity and stability. si.edu

For instance, the BGC for jamaicamide, another mixed PKS/NRPS metabolite from Lyngbya majuscula, spans approximately 58 kbp and contains distinct modules for each biosynthetic step. researchgate.net Similarly, the pitipeptolides, which also contain the Dhoya or a related Dhoea (2,2-dimethyl-3-hydroxy-7-octenoic acid) unit, are suggested to be synthesized by a mixed PKS/NRPS pathway. si.edu The variation between pitipeptolides, such as the presence or absence of N-methylation on a phenylalanine residue, highlights the subtle genetic differences within the BGCs that lead to a diversity of final products. si.edu

The structural variations among Dhoya-containing compounds like the dudawalamides, viequeamides, and yanucamides suggest that the adenylation domains of the NRPS modules in their respective BGCs have relaxed substrate specificity, allowing for the incorporation of different amino acids. nih.govnih.gov This modularity and variability are hallmarks of cyanobacterial secondary metabolite BGCs and allow for the generation of a wide array of related but distinct compounds from a common biosynthetic framework.

Compound Family Key Structural Moiety Biosynthetic Pathway Producing Organism(s) Reference
YanucamidesDhoyaPKS/NRPS (postulated)Lyngbya majuscula / Schizothrix sp. nie.edu.sg
PitipeptolidesDhoya or DhoeaPKS/NRPS (postulated)Lyngbya majuscula si.edu
Viequeamide ADhoyaPKS/NRPS (postulated)Rivularia sp. nih.gov
DudawalamidesDhoyaPKS/NRPS (postulated)Moorea producens nih.gov
Kulolide-1DhoyaPKS/NRPS (postulated)Philinopsis speciosa (mollusk, dietary) nie.edu.sg

Postulated Cyanobacterial Origin of Related Metabolites in Marine Mollusks

There is substantial evidence to suggest that many complex secondary metabolites isolated from marine invertebrates, such as mollusks, are not produced by the animals themselves but are instead sequestered from their diet, with cyanobacteria being the original producers. This is strongly indicated for the kulolide superfamily of compounds, which includes this compound. nih.govfrontiersin.org

The initial isolation of kulolide-1, a compound containing the distinctive 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety, was from the marine mollusk Philinopsis speciosa. nie.edu.sg Subsequently, Yanucamides A and B, which feature the same unique fatty acid, were isolated from an assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species. nie.edu.sg This discovery provided the first strong evidence linking the kulolides found in the mollusk to a cyanobacterial source. It is hypothesized that Philinopsis speciosa accumulates these compounds through the marine food web. nih.gov

This phenomenon is not unique to the yanucamides. Many bioactive compounds, including the potent dolastatins originally found in the sea hare Dolabella auricularia, have now been traced back to cyanobacterial origins. frontiersin.org Marine cyanobacteria are known to produce a vast array of structurally diverse and biologically active metabolites, which can be transferred through different trophic levels. mdpi.com The presence of identical or closely related compounds in both a marine invertebrate and a cyanobacterium is a key indicator of this dietary transfer.

The structural similarities between compounds like the yanucamides, kulolides, and viequeamides, all containing the Dhoya or a related fatty acid unit, point to a common biosynthetic origin in cyanobacteria. nih.govsemanticscholar.org These prokaryotes possess the sophisticated PKS/NRPS machinery required to synthesize such complex molecules, whereas such pathways are generally absent in higher organisms like mollusks. mdpi.com Therefore, the isolation of this compound from a cyanobacterial source solidifies the hypothesis that related compounds found in marine mollusks are of cyanobacterial origin, acquired through feeding. nie.edu.sg

Compound Original Source of Isolation Postulated True Producer Shared Structural Feature Reference
Kulolide-1Philinopsis speciosa (mollusk)Marine CyanobacteriaDhoya nie.edu.sg
Yanucamide ALyngbya majuscula / Schizothrix sp.Marine CyanobacteriaDhoya nie.edu.sg
This compoundLyngbya majuscula / Schizothrix sp.Marine CyanobacteriaDhoya nie.edu.sg
Onchidin BOnchidium sp. (mollusk)Marine CyanobacteriaHmoya semanticscholar.org
DolastatinsDolabella auricularia (sea hare)Marine CyanobacteriaUnique amino acid derivatives frontiersin.org

Structural Elucidation and Stereochemical Assignment of Yanucamide B

Spectroscopic Characterization Techniques for Structure Elucidation

The foundational step in characterizing Yanucamide B was the determination of its planar structure, which involves identifying the constituent molecular fragments and establishing their connectivity. This was achieved primarily through mass spectrometry and nuclear magnetic resonance spectroscopy. acs.org

The planar structure of this compound was elucidated using an extensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. acs.org These experiments were conducted on a high-field instrument, such as a Bruker DRX600 spectrometer, to ensure sufficient resolution for assigning the complex signals. acs.org

1D NMR spectra, including ¹H (proton) and ¹³C (carbon) NMR, provided the initial inventory of protons and carbons in the molecule. acs.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) were used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which was essential for piecing together the molecular fragments. acs.org

2D NMR experiments were critical for establishing the connectivity between these atoms.

COSY (Correlation Spectroscopy) experiments identified proton-proton couplings within individual spin systems, allowing for the assembly of the individual amino acid and fatty acid residues. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) spectra correlated each proton with its directly attached carbon, confirming the carbon skeleton of each residue. mdpi.comresearchgate.net

NMR TechniquePurpose in this compound Structure Elucidation
¹H NMRProvides a count and chemical environment of all protons.
¹³C NMR & DEPTProvides a count of all carbon atoms and determines their type (CH₃, CH₂, CH, C).
COSYEstablishes proton-proton (¹H-¹H) correlations to build individual spin systems (residues).
HSQCCorrelates protons to their directly attached carbons (¹H-¹³C one-bond correlations).
HMBCEstablishes long-range (2-3 bond) ¹H-¹³C correlations to connect the individual residues and determine the final sequence.

Mass spectrometry provided the precise molecular weight and elemental composition of this compound. High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was initially used to establish the molecular formula as C₃₄H₅₀N₃O₇. acs.org This formula, implying 12 degrees of unsaturation, was consistent with the structural features identified by NMR, such as five carbonyl groups, a phenyl group, and a terminal alkyne. acs.org

More recently, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) imaging mass spectrometry have been utilized to visualize the spatial distribution of this compound directly on intact cyanobacterial filaments, confirming its natural origin and localization. researchgate.net These imaging experiments detect the mass-to-charge ratio of the compound, with observed ions at m/z 612 corresponding to the protonated molecule [M+H]⁺ of this compound, matching the theoretical isotopic distribution. researchgate.net

TechniqueFinding for this compoundReference
HRFABMSEstablished the molecular formula as C₃₄H₅₀N₃O₇. acs.org
Observed Mass [M+H]⁺m/z 612.3651 acs.org
Calculated Mass [M+H]⁺m/z 612.3653 acs.org
MALDI-TOF ImagingDetected and localized this compound (m/z ~612) in cyanobacterial filaments. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Stereochemical Determination of Constituent Moieties

Beyond the planar structure, determining the absolute configuration (the specific 3D arrangement) of each chiral center is essential for a complete structural assignment. This compound contains several such centers within its amino acid, hydroxy acid, and fatty acid components.

A unique feature of this compound is the presence of the rare fatty acid residue, 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya). acs.orgmmsl.cz This residue contains a single chiral center at the C-3 position. In the original isolation study, the absolute configuration of this center could not be determined due to the limited amount of isolated material. acs.org However, based on its co-isolation with the related metabolite kulolide-1, it was speculated that the stereochemistry was 3S. acs.org This assignment was later confirmed through the total synthesis and stereochemical revision of the closely related Yanucamide A, which also possesses a 3S-Dhoya unit. researchgate.net Given the identical biosynthetic origin and high structural similarity, the 3S configuration is assigned to the Dhoya residue in this compound as well.

Unlike Yanucamide A which contains a valine residue, this compound incorporates an L-allo-isoleucine. acs.orgacs.org The other constituent residues are D-N-methylphenylalanine, β-alanine (which is achiral), and L-2-hydroxyisovaleric acid (Hiv). acs.org The determination of the specific stereoisomer (D or L) for each of these building blocks was accomplished through chiral analysis of the products obtained after complete acid hydrolysis of the parent molecule.

Specific chemical methods were employed to determine the stereochemistry of the hydrolyzed residues.

Marfey’s Analysis: This method was used for the amino acid components. The acid hydrolysate of this compound was reacted with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA or Marfey's reagent). acs.org The resulting diastereomeric derivatives of the amino acids were then analyzed by reverse-phase HPLC. By comparing the retention times of the derivatives from the hydrolysate with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configurations were assigned. This analysis definitively established the presence of L-allo-isoleucine and D-N-methylphenylalanine in this compound. acs.org

Chiral GC-MS: For the 2-hydroxyisovaleric acid (Hiv) residue, a different method was required. The ester linkage of the Hiv residue is resistant to acid hydrolysis. After hydrolysis, the Hiv residue was analyzed by chiral gas chromatography-mass spectrometry (GC-MS). acs.org By comparing the retention time of the natural Hiv derivative with those of authentic L- and D-Hiv standards, its configuration was determined to be L. acs.org

Constituent MoietyAbsolute ConfigurationMethod of DeterminationReference
allo-IsoleucineLMarfey's Analysis (HPLC) acs.org
N-methylphenylalanineDMarfey's Analysis (HPLC) acs.org
2-hydroxyisovaleric acid (Hiv)LChiral GC-MS acs.org
2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya)3SInferred from total synthesis of Yanucamide A researchgate.net

Synthetic Endeavors Towards Yanucamide B and Analogues

Strategies for Total Synthesis of Yanucamide A

The total synthesis of Yanucamide A employed a convergent strategy. acs.orgresearchgate.net The molecule was conceptually broken down into three main fragments:

A dipeptide unit containing L-Alanine and L-N-Me-Valine.

A second dipeptide unit containing L-Threonine and L-Valine.

The unique C9 fatty acid residue, (3S)-2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya). mdpi.com

These fragments were synthesized independently and then coupled together to form a linear precursor, which was subsequently cyclized to yield the final macrocycle. nih.govresearchgate.net

Table 1: Key Fragments in the Convergent Synthesis of Yanucamide A

Fragment No. Description Key Components
1 Dipeptide Fragment L-Alanine, L-N-Me-Valine
2 Dipeptide Fragment L-Threonine, L-Valine
3 Fatty Acid Chain (3S)-2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya)

A major challenge in the synthesis of Yanucamide A was controlling the stereochemistry of its numerous chiral centers. The synthesis of the Dhoya fatty acid fragment was particularly crucial. mdpi.com Its synthesis began from 5-hexynal, utilizing an Oppolzer's aldolization strategy to establish the correct stereochemistry at the C3 position. This asymmetric aldol (B89426) reaction was a key step in ensuring the enantiomeric purity of this fragment. escholarship.org

The synthesis of the peptide fragments involved standard peptide coupling reactions using protected amino acids. Care was taken to employ coupling reagents and conditions that would minimize epimerization, a common side reaction that can scramble the stereochemistry of the amino acid residues.

One of the primary motivations for the total synthesis of natural products is the unambiguous confirmation of their structure, including the absolute configuration of all stereogenic centers. researchgate.net When Yanucamide A was first isolated, the stereochemistry at the C3 position of the Dhoya residue was unassigned, and the configuration at the C22 (the α-carbon of the N-methyl-valine residue) was proposed based on spectroscopic data. nih.gov

Table 2: Stereochemical Assignment of Yanucamide A

Stereocenter Original Proposed Configuration Revised Configuration via Synthesis
C3 (Dhoya) Undetermined S
C12 (Threonine) S S
C17 (Valine) S S
C22 (N-Me-Valine) R (Proposed) S

Stereoselective Synthesis of Key Fragments

Synthetic Methodologies Applicable to Yanucamide B

This compound is a close structural analogue of Yanucamide A. escholarship.org The only difference between the two compounds is the substitution of the L-N-Me-Valine residue in Yanucamide A with a standard L-Valine residue in this compound.

Due to this high degree of structural similarity, the synthetic strategies and methodologies developed for the total synthesis of Yanucamide A are directly applicable to the synthesis of this compound. researchgate.net A convergent synthesis of this compound would proceed in a nearly identical fashion, involving the preparation and coupling of three key fragments. The synthesis of the Dhoya fatty acid chain and the L-Threonine-L-Valine dipeptide fragment would remain unchanged. The only modification required would be in the synthesis of the first dipeptide fragment, which would involve coupling L-Alanine with L-Valine instead of L-N-Me-Valine. The subsequent coupling of these fragments and the final macrolactamization step would follow the same established procedures.

Development of this compound Analogues through Chemical Synthesis

The development of analogues of a bioactive natural product is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and potentially discover compounds with improved properties. nih.govduq.edu While the synthesis of analogues specifically derived from this compound is not widely reported, the synthetic route established for Yanucamide A provides a clear blueprint for how such analogues could be created.

Chemical synthesis offers the flexibility to modify various parts of the this compound structure:

Amino Acid Substitution: Any of the amino acid residues in the macrocycle could be replaced with other natural or unnatural amino acids. This could involve changing the side chain, the stereochemistry (using D-amino acids), or the N-methylation state.

Fatty Acid Chain Modification: The Dhoya side chain could be altered. For example, the chain length could be varied, the terminal alkyne could be replaced with other functional groups, or the stereochemistry of the hydroxyl group could be inverted.

Macrocycle Size: The size of the cyclic depsipeptide ring could be expanded or contracted by inserting or deleting amino acid residues.

These modifications would allow for a systematic investigation into which structural features of this compound are essential for its biological activity. The convergent synthetic strategy is particularly well-suited for this purpose, as it allows for the facile "mixing and matching" of different fragment analogues to rapidly generate a library of related compounds for biological screening. nih.gov

Ecological and Evolutionary Significance

Role of Yanucamide B in Marine Cyanobacterial Chemical Ecology

This compound, a cyclic depsipeptide, was first isolated from a mixed assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix sp. collected in Fiji. nih.gov These microorganisms produce a vast array of secondary metabolites, which are not essential for primary metabolism but often serve crucial ecological roles. elifesciences.org The production of such bioactive compounds is believed to be an evolutionary strategy that helps these organisms survive in competitive, predator-rich marine environments. mdpi.com

The ecological function of many cyanobacterial secondary metabolites is to deter predation. mdpi.com this compound has demonstrated potent toxicity against brine shrimp (Artemia salina), with a reported lethal dose (LD50) of 5 parts per million. mdpi.comnih.gov This bioactivity suggests a potential defensive role against invertebrate grazers.

While direct studies on this compound's effect on a wide range of marine grazers are not extensively documented, research on structurally related compounds provides strong inferential evidence of its ecological purpose. For instance, Pitipeptolide A, another depsipeptide containing the same characteristic fatty acid unit as this compound, has been shown to be a feeding deterrent against various marine grazers at natural concentrations. mdpi.com This suggests that this compound likely functions similarly as a chemical defense mechanism, discouraging consumption by herbivores and thereby enhancing the survival of the producing cyanobacteria. mdpi.comuq.edu.au

CompoundOrganismBioactivityFinding
This compound Brine Shrimp (Artemia salina)ToxicityLD50 = 5 ppm mdpi.comnih.gov
Pitipeptolide A Marine GrazersFeeding DeterrenceActive at natural concentrations mdpi.com

Evolutionary Trajectory of Dhoya-Containing Depsipeptides

This compound belongs to a large class of depsipeptides characterized by the presence of a unique fatty acid moiety: 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya). nih.govmdpi.com The evolutionary history of these molecules is a compelling subject. The Dhoya unit was first identified in metabolites isolated from a marine mollusk, Philinopsis speciosa, specifically in compounds named kulolide-1 and kulokainalide-1. nih.govsemanticscholar.org

However, the subsequent discovery of Yanucamide A and B, and numerous other Dhoya-containing depsipeptides like the pitipeptolides and viequeamides, directly from marine cyanobacteria solidified a new hypothesis. nih.govmdpi.comsemanticscholar.org It is now widely believed that these compounds are of cyanobacterial origin. nih.gov The presence of these metabolites in mollusks is likely a result of dietary sequestration, where the compounds are accumulated and retained by the mollusk after grazing on the cyanobacteria. acs.org

This relationship suggests an evolutionary path where cyanobacteria developed the biosynthetic machinery to produce these complex molecules as a defense mechanism. The structural diversity seen across the "kulolide superfamily" of Dhoya-containing depsipeptides, which are found in various cyanobacterial species, points to an ancient evolutionary origin and subsequent diversification of this biosynthetic pathway. researchgate.net The consistent presence of the Dhoya unit across this superfamily suggests it is a molecular fingerprint with a conserved and significant biological role, likely refined over long evolutionary timescales. researchgate.net Depsipeptides themselves are considered by some researchers to be plausible ancestors of modern proteins, suggesting their formation may have been a key step in prebiotic chemical evolution. astrobiology.comnih.gov

Spatial Distribution Analysis of this compound in Cyanobacterial Filaments

Understanding where a compound is located within an organism can provide critical insights into its function. Advanced analytical techniques, specifically a method called natural product MALDI-TOF imaging (npMALDI-I), have been used to visualize the precise location of this compound within the filaments of the cyanobacterium Lyngbya majuscula. mdpi.comnih.gov

This imaging technique demonstrated that this compound, along with other secondary metabolites like jamaicamide B, is not diffusely present but is co-localized with the cyanobacterial filaments. nih.govresearchgate.net The analysis can differentiate the molecular ions corresponding to this compound from the surrounding matrix and confirm their origin from within the cyanobacterial cells. nih.gov This provides direct evidence that the cyanobacterium is the true producer of the compound. mdpi.com

The ability to map the spatial distribution of natural products at a microscopic level is a powerful tool. It confirms the biosynthetic source of metabolites in complex environmental assemblages and helps to correlate the presence of these chemical defenses with the physical structure of the organism, reinforcing their proposed ecological roles. nih.govresearchgate.net

Future Directions and Research Perspectives

Advancements in Biosynthetic Pathway Elucidation and Engineering

The biosynthesis of complex natural products like Yanucamide B is typically governed by large, multi-enzyme complexes encoded by biosynthetic gene clusters (BGCs). While the specific BGC for yanucamides has not been explicitly detailed in the provided results, the methodologies for its discovery are well-established within the field of marine natural products. researchgate.netnih.govrsc.org The process begins with sequencing the genome of the producing organism, Lyngbya majuscula. ucsd.edu Bioinformatic tools are then used to mine the genomic data for sequences characteristic of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes, which are responsible for assembling the peptide and polyketide portions of the molecule, respectively. nih.govfrontiersin.org The yanucamide BGC is expected to contain modules for the incorporation of its constituent parts, including the unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) residue. mdpi.comacs.orgmdpi.com

Once the yan gene cluster is identified, its function can be confirmed through heterologous expression, where the BGC is transferred into a more easily cultured host organism, such as E. coli or Aspergillus nidulans. mdpi.comdtu.dkengineering.org.cn Successful production of this compound in the heterologous host validates the identified gene cluster.

This knowledge opens the door to biosynthetic pathway engineering. dtu.dknih.govwhiterose.ac.uk By modifying the genes within the cluster, researchers can create novel analogs of this compound. mdpi.com For instance, altering the adenylation (A) domains of the NRPS modules, which are responsible for selecting the specific amino acid building blocks, could lead to the incorporation of different amino acids into the depsipeptide ring. frontiersin.org Similarly, modification of the PKS domains could alter the structure of the lipid moiety. This engineered biosynthesis approach offers a powerful method for generating a library of yanucamide analogs for structure-activity relationship (SAR) studies. mdpi.comengineering.org.cn

Chemoenzymatic Synthesis and Biocatalysis for Analog Generation

Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, presents a powerful strategy for producing this compound and its analogs. researchgate.netresearchgate.netnih.gov This approach can overcome the challenges of purely chemical total synthesis, which can be lengthy and complex. mdpi.com Biocatalysis, the use of isolated enzymes to perform specific chemical transformations, is a key component of this strategy. researchgate.netvdoc.pub

For this compound, key enzymes from its biosynthetic pathway could be harnessed. For example, the NRPS and PKS enzymes, or individual domains thereof, could be used to assemble the core structure or specific fragments of the molecule. frontiersin.org Lipases could be employed for stereoselective esterification or hydrolysis steps, a common feature in depsipeptide synthesis. rsc.org

This approach facilitates the creation of a diverse range of analogs for biological screening. By synthesizing a core scaffold enzymatically and then using chemical methods to add various functional groups, researchers can efficiently explore the SAR of the yanucamide family. frontiersin.orgresearchgate.net This hybrid approach leverages the strengths of both biological and chemical catalysis to accelerate the development of new compounds with potentially improved bioactivity.

Integration of Multi-Omics Approaches in Natural Product Research

A holistic understanding of this compound's role in its native environment and its potential for discovery can be achieved through the integration of multi-omics technologies. nih.govkoreascience.kr This involves the combined application of genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net

Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics Sequencing the genome of Lyngbya majuscula. ucsd.eduIdentification of the this compound biosynthetic gene cluster (BGC). researchgate.netmdpi.com
Transcriptomics Analyzing gene expression under different conditions.Understanding the regulatory mechanisms that control this compound production.
Proteomics Studying the proteins expressed by the organism.Identifying the specific enzymes (NRPS, PKS, etc.) involved in the biosynthetic pathway.
Metabolomics Profiling the small molecules produced by the cyanobacterium. researchgate.netCorrelating gene expression with the production of this compound and other related metabolites. nih.gov

By integrating these datasets, researchers can build a comprehensive picture of how and why Lyngbya majuscula produces this compound. For instance, mass spectrometry imaging (MSI) can be used to visualize the spatial distribution of this compound within a cyanobacterial mat, providing clues about its ecological function. researchgate.netnih.gov This multi-omics approach not only accelerates the discovery of new natural products but also provides critical insights into their biosynthesis and ecological significance, which can guide engineering and production efforts. nih.govkoreascience.kr

Development of High-Throughput Screening (HTS) Assays for Novel Bioactivities

While this compound is known for its potent brine shrimp toxicity, its full range of biological activities remains largely unexplored. mdpi.commdpi.comtheses.cz The development of high-throughput screening (HTS) assays is crucial for uncovering new therapeutic applications. escholarship.org HTS allows for the rapid testing of thousands of compounds against a variety of biological targets.

Given the structural similarity of this compound to other cyclic depsipeptides with diverse bioactivities, a broad screening approach is warranted. frontiersin.org Assays could be designed to test for:

Anticancer activity: Screening against a panel of human cancer cell lines. mdpi.commdpi.com

Antimicrobial activity: Testing against pathogenic bacteria and fungi. frontiersin.org

Enzyme inhibition: Evaluating its effect on key enzymes involved in disease, such as proteases, kinases, or phosphatases. actamedica.org

Ion channel modulation: Investigating its interaction with various ion channels, expanding on the known activity of related compounds. escholarship.org

Immunomodulatory effects: Assessing its ability to modulate immune responses, for example, by testing for inhibition of the PD-1/PD-L1 interaction. mdpi.comresearchgate.net

The results from these HTS campaigns would provide essential starting points for lead optimization and preclinical development.

Computational Chemistry and in silico Approaches for Target Prediction and Optimization

Computational chemistry and in silico modeling offer powerful predictive tools to accelerate this compound research. actamedica.orgnih.gov These methods can be used to predict potential biological targets, understand structure-activity relationships, and guide the design of more potent and selective analogs, thus reducing the time and cost associated with laboratory experiments. researchgate.netfrontiersin.org

Computational MethodApplication to this compoundExpected Outcome
Ligand-Based Target Prediction Comparing the 3D structure and chemical properties of this compound to libraries of compounds with known targets. nih.govA ranked list of potential protein targets for experimental validation. actamedica.orgactamedica.org
Molecular Docking Simulating the interaction of this compound with the 3D structures of predicted or known protein targets. researchgate.netUnderstanding the binding mode and identifying key interactions that mediate bioactivity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the this compound-protein complex over time. researchgate.netAssessing the stability of the binding interaction and providing insights into the mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models that correlate structural features of yanucamide analogs with their biological activity.Predicting the activity of new, unsynthesized analogs to prioritize synthetic efforts.

These computational approaches, when used in concert with experimental data, can create a synergistic workflow for the discovery and optimization of yanucamide-based therapeutics.

Sustainable Supply Chain Development for Research and Development

A critical bottleneck in the research and development of marine natural products is securing a sustainable and reliable supply of the compound of interest. mdpi.com The original isolation of this compound was from a field-collected cyanobacterial assemblage, a method that is neither scalable nor environmentally sustainable. acs.orgacs.org

Future efforts must focus on developing a sustainable supply chain. One promising avenue is the large-scale cultivation of the producing cyanobacterium, Lyngbya majuscula, in controlled photobioreactors. mdpi.com This would provide a consistent source of biomass for extraction, independent of environmental fluctuations. However, cultivation of many marine cyanobacteria can be challenging.

An alternative and potentially more robust long-term solution is heterologous expression, as discussed in section 7.1. By transferring the this compound biosynthetic gene cluster into a fast-growing, easily scalable industrial microorganism like E. coli or yeast (Saccharomyces cerevisiae), it may be possible to produce the compound through fermentation. mdpi.comdtu.dk This approach not only ensures a sustainable supply but also facilitates pathway engineering for analog production. engineering.org.cn Furthermore, total chemical synthesis, which has been achieved for related compounds, could become a viable option for supply if the process can be optimized for efficiency and cost-effectiveness. mdpi.comresearchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.